molecular formula C9H12N2O3 B12304162 (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL

(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL

Cat. No.: B12304162
M. Wt: 196.20 g/mol
InChI Key: ADISPFSUHLIZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL typically involves the reduction of aromatic nitro compounds. One method involves using tetrahydroxydiboron as the reductant and 4,4’-bipyridine as the organocatalyst. This reaction can be completed within 5 minutes at room temperature, providing excellent selectivity while avoiding the reduction of sensitive functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and metal-free reduction methods are likely to be employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of the corresponding aniline derivative.

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-OL: Similar structure but different stereochemistry.

    (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-OL: Similar structure but different stereochemistry.

    (2R)-2-Amino-2-(3-methyl-5-nitrophenyl)ethan-1-OL: Similar structure but different position of the methyl group.

Uniqueness

(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL is unique due to its specific stereochemistry and the position of the functional groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-amino-2-(2-methyl-5-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3

InChI Key

ADISPFSUHLIZGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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